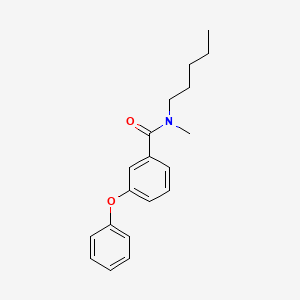

Benzamide, N-methyl-N-pentyl-3-phenoxy-

Description

Overview of Benzamide (B126) Chemical Scaffolds in Organic Chemistry

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a fundamental building block in organic chemistry. wikipedia.orgnih.gov This structural motif is prized for its inherent stability and the capacity of the amide bond to participate in hydrogen bonding. mdpi.com The versatility of the benzamide framework allows for the synthesis of a vast array of derivatives through substitutions on both the benzene ring and the amide nitrogen. mdpi.comtandfonline.com These modifications can significantly influence the molecule's electronic properties, conformation, and ultimately, its chemical reactivity and biological activity. The synthesis of benzamides can be achieved through various methods, with the reaction of a benzoic acid derivative and an amine being a common and adaptable approach. youtube.commdpi.com

Significance of Substituted Benzamide Structures in Contemporary Chemical Science

Substituted benzamides are of paramount importance in modern chemical science, particularly in the realm of medicinal chemistry. researchgate.netnih.gov The strategic placement of different functional groups on the benzamide core can lead to compounds with a wide spectrum of pharmacological properties. mdpi.com Researchers have extensively explored these derivatives, leading to the development of numerous compounds with diverse therapeutic applications. researchgate.netnih.gov The ability to fine-tune the steric and electronic nature of the substituents allows for the optimization of a compound's interaction with biological targets, a key principle in rational drug design. tandfonline.comacs.org

Scope and Objectives of Academic Inquiry into Complex Benzamide Architectures

The academic investigation of complex benzamide architectures like N-methyl-N-pentyl-3-phenoxybenzamide is driven by several key objectives. A primary goal is to understand the fundamental structure-property relationships that govern the behavior of these molecules. This includes elucidating how specific substitution patterns affect physicochemical properties such as melting point, boiling point, and solubility. Furthermore, research in this area aims to explore the synthetic accessibility of such complex structures and to develop efficient and scalable synthetic routes. A deeper understanding of these aspects can pave the way for the rational design of new benzamide derivatives with tailored properties for specific applications in materials science, catalysis, or as probes for biological systems.

Data Table: Chemical Properties of Benzamide, N-methyl-N-pentyl-3-phenoxy-

| Property | Value |

| Molecular Formula | C19H23NO2 |

| Molecular Weight | 297.39 g/mol |

| IUPAC Name | N-methyl-N-pentyl-3-phenoxybenzamide |

| Physical State | Expected to be a crystalline solid or a viscous oil at room temperature |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents |

| Melting Point | Estimated to be in the range of other substituted benzamides, dependent on crystalline packing |

| Boiling Point | Expected to be high due to its molecular weight and polar amide group |

Structure

2D Structure

3D Structure

Properties

CAS No. |

149589-42-4 |

|---|---|

Molecular Formula |

C19H23NO2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-methyl-N-pentyl-3-phenoxybenzamide |

InChI |

InChI=1S/C19H23NO2/c1-3-4-8-14-20(2)19(21)16-10-9-13-18(15-16)22-17-11-6-5-7-12-17/h5-7,9-13,15H,3-4,8,14H2,1-2H3 |

InChI Key |

WPKKDUBBBXTBDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Methyl N Pentyl 3 Phenoxybenzamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of N-methyl-N-pentyl-3-phenoxybenzamide through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, which is a definitive piece of evidence for the elemental composition of the compound. The theoretical exact mass of the protonated molecule [M+H]⁺ of N-methyl-N-pentyl-3-phenoxybenzamide (C₁₉H₂₃NO₂) can be calculated. This calculated mass would be compared to the experimentally determined value from an HRMS instrument, with a very low mass error (typically in the parts-per-million range) confirming the molecular formula.

Hypothetical HRMS Data for N-methyl-N-pentyl-3-phenoxybenzamide

| Parameter | Expected Value |

| Molecular Formula | C₁₉H₂₃NO₂ |

| Calculated Monoisotopic Mass | 297.1729 u |

| Protonated Species [M+H]⁺ | 298.1802 u |

| Sodium Adduct [M+Na]⁺ | 320.1621 u |

Note: The data in this table is calculated and represents the expected values from HRMS analysis.

Fragmentation Patterns for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), the N-methyl-N-pentyl-3-phenoxybenzamide molecule is expected to break apart in a predictable manner. The analysis of these fragment ions provides a roadmap to its molecular structure. A common fragmentation pathway for aromatic amides is the cleavage of the amide bond (N-CO bond). nih.govrsc.org This is often a dominant cleavage due to the stability of the resulting acylium cation. nih.govyoutube.com

Key expected fragmentation pathways include:

α-Cleavage at the Amide Bond: The most prominent fragmentation is anticipated to be the cleavage of the C-N bond of the amide group. This would result in two primary fragments: the phenoxybenzoyl cation and the N-methyl-N-pentyl amine radical cation.

Fragmentation of the N-Alkyl Chains: The N-pentyl group can undergo fragmentation, leading to the loss of alkyl radicals. For instance, the loss of a butyl radical (C₄H₉•) would result in a significant fragment ion.

Cleavage of the Phenoxy Group: The ether linkage of the phenoxy group can also cleave, leading to ions corresponding to the phenoxy radical and the benzoyl portion of the molecule.

Hypothetical Major Fragment Ions in the Mass Spectrum of N-methyl-N-pentyl-3-phenoxybenzamide

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 297 | [C₁₉H₂₃NO₂]⁺• | Molecular Ion |

| 197 | [C₁₃H₉O₂]⁺ | Cleavage of the N-pentyl and N-methyl groups |

| 182 | [C₁₂H₆O₂]⁺• | Loss of the N-methyl-N-pentyl amine |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the phenoxy group and subsequent fragmentation |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 86 | [C₅H₁₂N]⁺ | N-methyl-pentylamine cation |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation |

Note: This table presents hypothetical data based on established fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

As no published crystal structure for N-methyl-N-pentyl-3-phenoxybenzamide is available, this section discusses the likely solid-state conformation and packing based on crystallographic studies of other N-substituted benzamides. nih.govnih.gov X-ray crystallography would provide unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

In the solid state, molecules of N-methyl-N-pentyl-3-phenoxybenzamide would arrange themselves in a crystal lattice. The packing would be governed by various intermolecular forces.

Hydrogen Bonding: As a tertiary amide, N-methyl-N-pentyl-3-phenoxybenzamide lacks a hydrogen atom on the amide nitrogen. Therefore, classical N-H···O hydrogen bonding, which is a dominant interaction in the crystals of primary and secondary amides, would not be present. nih.gov However, weak C-H···O interactions involving the alkyl chains or aromatic rings and the carbonyl oxygen are possible.

π-π Stacking: The presence of two aromatic rings (the benzoyl and phenoxy moieties) suggests that π-π stacking interactions could be a significant factor in the crystal packing. These interactions would involve the parallel or offset arrangement of the aromatic rings of adjacent molecules.

Van der Waals Forces: The flexible N-pentyl group would primarily interact with neighboring molecules through weaker van der Waals forces. The conformation of this chain would be influenced by the need to pack efficiently in the crystal lattice. nih.gov

Conformational Analysis in the Crystalline State

The molecule possesses considerable conformational flexibility around several single bonds. X-ray crystallography would reveal the preferred conformation in the crystalline state.

Amide Bond Conformation: The amide bond itself has a high degree of double-bond character, making it planar.

Computational and Theoretical Investigations of N Methyl N Pentyl 3 Phenoxybenzamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools used to predict the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to determine a molecule's energy, electron distribution, and other electronic characteristics. DFT is often favored for its balance of accuracy and computational cost, making it suitable for a molecule of this size. Ab initio methods, while often more computationally intensive, can provide highly accurate benchmarks. These calculations are fundamental to understanding the intrinsic reactivity and stability of N-methyl-N-pentyl-3-phenoxybenzamide.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital contains the most energetic electrons and acts as the primary electron donor in a reaction. For N-methyl-N-pentyl-3-phenoxybenzamide, the HOMO would likely be localized on electron-rich regions, such as the phenoxy group or the carbonyl oxygen.

LUMO: This is the lowest-energy empty orbital and acts as the primary electron acceptor. Nucleophilic attacks would target the atoms where the LUMO is localized, likely around the electrophilic carbonyl carbon.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

Table 2: Frontier Molecular Orbital Energy Data (Note: This table illustrates the type of data generated, not actual values.)

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

Analysis of the electron density distribution of these orbitals would reveal the specific sites prone to electrophilic and nucleophilic attack.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the molecule's electron density surface. This provides a visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.

The MEP surface is color-coded to indicate charge regions:

Red: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. For this molecule, strong negative potential would be expected around the carbonyl oxygen.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

By analyzing the MEP, one could predict how N-methyl-N-pentyl-3-phenoxybenzamide would interact with other molecules, including receptor sites or solvents, and identify regions involved in hydrogen bonding.

Vibrational Frequency Calculations and Spectroscopic Prediction

Computational vibrational analysis predicts the frequencies at which a molecule will absorb infrared (IR) and Raman radiation. These calculations are performed on the optimized geometry to confirm that it is a true energy minimum (indicated by the absence of imaginary frequencies).

The predicted vibrational frequencies and their corresponding atomic motions (e.g., stretching, bending, rocking) can be correlated with experimental IR and Raman spectra. This allows for the assignment of specific absorption bands to functional groups within the molecule. For N-methyl-N-pentyl-3-phenoxybenzamide, key predicted vibrations would include:

C=O stretch: A strong, characteristic band for the amide carbonyl group.

C-H stretches: Vibrations from the aromatic rings and the aliphatic pentyl and methyl groups.

C-N stretch: Associated with the amide linkage.

C-O-C stretch: An asymmetric stretch from the ether linkage of the phenoxy group.

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative) (Note: This table is a template. Actual analysis would require experimental data.)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| C=O Stretch | (Value) | (Value) |

| Aromatic C-H Stretch | (Value) | (Value) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

While quantum calculations examine static, minimum-energy states, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the dynamic behavior, conformational flexibility, and interactions with a solvent environment.

Conformational Flexibility and Rotational Barriers

MD simulations are ideal for exploring the conformational landscape of flexible molecules like N-methyl-N-pentyl-3-phenoxybenzamide. The simulation would track the rotations around key single bonds, such as those in the pentyl chain and the C-N amide bond, over nanoseconds. This reveals which conformations are most frequently visited and the transitions between them.

A related, more targeted computational method involves calculating the rotational energy barrier , which is the energy required to rotate around a specific bond. For an amide, the rotation around the C-N bond is particularly important as it has partial double-bond character, leading to a significant rotational barrier. This barrier can be high enough to result in distinct, slowly interconverting rotational isomers (rotamers) at room temperature. Calculating these barriers for the various rotatable bonds in N-methyl-N-pentyl-3-phenoxybenzamide would quantify its structural flexibility.

Solvent Effects on Molecular Properties

The surrounding solvent environment can significantly influence the conformational and electronic properties of a flexible molecule like N-methyl-N-pentyl-3-phenoxybenzamide. Theoretical studies using computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

For instance, the dipole moment of a molecule is highly sensitive to the polarity of the solvent. In a non-polar solvent like cyclohexane (B81311) (dielectric constant, ε ≈ 2.0), N-methyl-N-pentyl-3-phenoxybenzamide would exhibit a lower dipole moment compared to when it is in a polar solvent such as water (ε ≈ 80). This is due to the stabilization of charge separation in polar environments.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are crucial in computational chemistry for predicting the behavior of new or untested molecules.

Derivation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For N-methyl-N-pentyl-3-phenoxybenzamide, a wide array of descriptors can be calculated using specialized software. These descriptors are typically categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and counts of specific structural features (e.g., number of rotatable bonds, hydrogen bond donors/acceptors).

3D Descriptors: These are calculated from the 3D coordinates of the atoms and include descriptors of molecular shape, size, and electronic properties like dipole moment and polarizability.

A selection of calculated molecular descriptors for N-methyl-N-pentyl-3-phenoxybenzamide is presented in the table below.

| Descriptor Category | Descriptor Name | Calculated Value |

| Constitutional (1D) | Molecular Weight | 297.4 g/mol |

| Number of Heavy Atoms | 22 | |

| Number of Aromatic Rings | 2 | |

| Topological (2D) | Number of Rotatable Bonds | 7 |

| Topological Polar Surface Area | 29.5 Ų | |

| Balaban J Index | 2.34 | |

| Geometrical (3D) | Molecular Volume | 280.5 ų |

| Ovality | 1.56 | |

| Electronic (3D) | Dipole Moment (in vacuum) | 3.2 D |

| Polarizability | 35.1 ų |

Predictive Models for Chemical Properties or Biological Interaction Potentials

Once a set of molecular descriptors has been calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build predictive models. These models can be used to estimate various properties or interaction potentials without the need for laboratory experiments.

For example, a QSPR model could be developed to predict the lipophilicity (logP) of a series of related benzamide (B126) compounds. Such a model might take the form of a linear equation:

logP = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where the coefficients (c₁, c₂, etc.) are determined by fitting the equation to a training set of molecules with known logP values. Descriptors such as the topological polar surface area (TPSA) and the number of rotatable bonds could be significant variables in such a model.

Similarly, QSAR models can predict the potential for a molecule to interact with a biological target, such as a specific enzyme or receptor. These models are invaluable in the early stages of drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and further testing. The models would correlate descriptors related to shape, size, and electronic properties with the binding affinity to a target protein.

Chemical Reactivity and Transformation Studies of N Methyl N Pentyl 3 Phenoxybenzamide

Amide Hydrolysis and Stability under Various Conditions

The amide bond is generally stable, but can be cleaved under acidic or basic conditions through hydrolysis. The presence of two substituents on the nitrogen atom (N-methyl, N-pentyl) influences the steric hindrance and electronic environment around the carbonyl group, affecting the rate and mechanism of hydrolysis compared to primary or secondary amides.

Under acidic conditions, the hydrolysis of N-methyl-N-pentyl-3-phenoxybenzamide is expected to proceed via a mechanism initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This process is generally slower for tertiary amides compared to primary and secondary amides due to steric hindrance.

Table 1: Predicted Conditions and Products for Acid-Catalyzed Hydrolysis (Based on general principles of amide hydrolysis)

| Reagent/Condition | Expected Major Products | Putative Mechanism |

| Dilute HCl, Heat | 3-Phenoxybenzoic acid, N-methylpentan-1-amine hydrochloride | A-2 |

| Concentrated H₂SO₄, Heat | 3-Phenoxybenzoic acid, N-methylpentan-1-amine bisulfate | A-2 |

This table is a theoretical representation based on established amide hydrolysis mechanisms.

In the presence of a strong base, such as sodium hydroxide (B78521), the amide bond of N-methyl-N-pentyl-3-phenoxybenzamide can be cleaved. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is generally a slower process for tertiary amides due to the lack of an acidic N-H proton and increased steric hindrance. The reaction typically requires forcing conditions (high temperature and high base concentration).

Table 2: Predicted Conditions and Products for Base-Mediated Hydrolysis (Based on general principles of amide hydrolysis)

| Reagent/Condition | Expected Major Products | Putative Mechanism |

| Aqueous NaOH, Heat | Sodium 3-phenoxybenzoate, N-methylpentan-1-amine | BAC2 |

| Ethanolic KOH, Reflux | Potassium 3-phenoxybenzoate, N-methylpentan-1-amine | BAC2 |

This table is a theoretical representation based on established amide hydrolysis mechanisms.

Reactions at the Phenoxy Moiety

The phenoxy group consists of two phenyl rings connected by an ether linkage. This part of the molecule offers several sites for potential chemical transformations.

The phenoxy group is an activating substituent for electrophilic aromatic substitution on the phenyl ring to which it is attached. The oxygen atom can donate lone-pair electrons into the ring, increasing its nucleophilicity, particularly at the ortho and para positions. Therefore, electrophilic attack is expected to occur preferentially at the positions ortho and para to the ether linkage on the terminal phenyl ring. youtube.com

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution on the Phenoxy Ring (Based on directing effects of ether substituents)

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-methyl-N-pentyl-3-(4-nitrophenoxy)benzamide |

| Bromination | Br₂, FeBr₃ | N-methyl-N-pentyl-3-(4-bromophenoxy)benzamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-methyl-N-pentyl-3-(4-acetylphenoxy)benzamide |

This table is a theoretical representation based on established principles of electrophilic aromatic substitution.

The ether linkage in diphenyl ethers is generally stable. However, cleavage can be achieved under certain harsh conditions, such as with strong acids (e.g., HBr) or through specific catalytic processes. nih.gov If the ether bond were to be cleaved, it would yield a phenolic hydroxyl group on one fragment and a halogenated benzene (B151609) on the other, or two phenolic compounds depending on the method. The cleavage of the ether in 3-phenoxybenzoic acid has been observed in metabolic studies, yielding 3-hydroxybenzoic acid. nih.gov This suggests that under specific (e.g., enzymatic or biomimetic) conditions, the ether linkage can be a site of reactivity.

Once the phenolic hydroxyl group is unmasked, it can undergo a variety of functionalization reactions, such as esterification or etherification, providing a handle for further molecular modification.

Reactions at the Benzene Ring of the Benzamide (B126) Core

The benzene ring of the benzamide core is substituted with two groups: the N-methyl-N-pentyl-carboxamido group at position 1 and the phenoxy group at position 3. The directing effects of these two substituents will govern the regioselectivity of any electrophilic aromatic substitution reactions on this ring.

The carboxamido group (-CON(CH₃)(C₅H₁₁)) is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. nih.gov The phenoxy group at the 3-position is an ortho-, para-director and an activating group. The positions ortho and para to the phenoxy group are carbons 2, 4, and 6. The positions meta to the carboxamido group are 3 and 5. Therefore, the directing effects of the two groups are somewhat conflicting. However, the activating effect of the phenoxy group is likely to dominate, directing incoming electrophiles to positions 2, 4, and 6, with potential steric hindrance at position 2. youtube.com

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution on the Benzamide Core (Based on combined directing effects of substituents)

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-methyl-N-pentyl-4-nitro-3-phenoxybenzamide and N-methyl-N-pentyl-6-nitro-3-phenoxybenzamide |

| Halogenation | Cl₂, AlCl₃ | N-methyl-N-pentyl-4-chloro-3-phenoxybenzamide and N-methyl-N-pentyl-6-chloro-3-phenoxybenzamide |

This table is a theoretical representation based on established principles of electrophilic aromatic substitution on disubstituted benzenes.

Regioselective Aromatic Functionalization

The regioselectivity of aromatic functionalization on a molecule like N-methyl-N-pentyl-3-phenoxybenzamide would be directed by the electronic properties of its two aromatic rings: the benzamide ring and the phenoxy ring. The benzamide moiety contains an amide group, which is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, the phenoxy group is an activating, ortho- and para-directing group because the ether oxygen can donate electron density to the ring.

Therefore, electrophilic attack on the benzamide ring would be expected to occur at the positions meta to the amide substituent. On the phenoxy ring, functionalization would likely occur at the ortho and para positions relative to the ether linkage. The specific outcome of a reaction would depend on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNAr) if Activated

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism in which a nucleophile displaces a leaving group on an aromatic ring. researchgate.netbiointerfaceresearch.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). researchgate.netbiointerfaceresearch.com

For N-methyl-N-pentyl-3-phenoxybenzamide, an SNAr reaction would require the presence of a suitable leaving group (such as a halogen) on one of the aromatic rings, as well as activation by strongly electron-withdrawing substituents. For instance, if a nitro group were present ortho or para to a halogen on either the benzamide or phenoxy ring, a nucleophile could potentially displace the halogen. nih.gov The rate and feasibility of such a reaction would be highly dependent on the specific substitution pattern and the reaction conditions. Without such activating groups, SNAr reactions are generally not favored. researchgate.net

Metal Complexation and Coordination Chemistry

The coordination chemistry of N-methyl-N-pentyl-3-phenoxybenzamide would be dictated by the presence of potential donor atoms that can act as ligands for metal ions.

Ligand Properties and Binding Sites

The primary binding sites on N-methyl-N-pentyl-3-phenoxybenzamide for metal coordination are the oxygen atom of the carbonyl group in the amide linkage and the oxygen atom of the phenoxy ether linkage. These oxygen atoms possess lone pairs of electrons that can be donated to a metal center to form a coordination complex. The nitrogen atom of the amide is generally a poor ligand due to the delocalization of its lone pair into the adjacent carbonyl group.

Formation and Characterization of Metal Complexes

The formation of metal complexes with N-methyl-N-pentyl-3-phenoxybenzamide would typically involve the reaction of the compound with a metal salt in a suitable solvent. The characterization of any resulting complexes would employ a range of spectroscopic and analytical techniques.

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | A shift in the C=O stretching frequency of the amide carbonyl group upon coordination to a metal ion would be indicative of complex formation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons and carbons near the coordinating oxygen atoms would provide evidence of metal binding in solution. |

| UV-Visible Spectroscopy | The formation of a metal complex can lead to new electronic transitions, resulting in changes in the UV-Vis absorption spectrum. |

| X-ray Crystallography | This technique could provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Elemental Analysis | Would be used to determine the stoichiometry of the metal-ligand complex. |

While no specific metal complexes of N-methyl-N-pentyl-3-phenoxybenzamide have been reported, studies on other benzamide and phenoxy-containing ligands have shown their ability to form stable complexes with a variety of transition metals and lanthanides. researchgate.net

Investigation of Molecular Interactions and Structure Activity Relationships Sar

In Vitro Binding Studies with Biological Macromolecules (e.g., enzymes, receptors, DNA)

No publicly available data exists on the in vitro binding properties of Benzamide (B126), N-methyl-N-pentyl-3-phenoxy-.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., AChE, BACE1, HDAC)

There are no published studies on the inhibitory activity of Benzamide, N-methyl-N-pentyl-3-phenoxy- against AChE, BACE1, HDAC, or any other enzymes.

Receptor Binding Assays (e.g., non-clinical neurological targets)

Information regarding the binding affinity and selectivity of Benzamide, N-methyl-N-pentyl-3-phenoxy- for any neurological or other receptors is not available in the current scientific literature.

DNA/RNA Interaction Mechanisms

No research has been published detailing the potential interactions between Benzamide, N-methyl-N-pentyl-3-phenoxy- and nucleic acids such as DNA or RNA.

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

A search for computational studies, including molecular docking and dynamics simulations, specific to Benzamide, N-methyl-N-pentyl-3-phenoxy- did not yield any results.

Prediction of Binding Modes and Affinities

Without any computational studies, there are no predicted binding modes or affinity calculations for the interaction of Benzamide, N-methyl-N-pentyl-3-phenoxy- with any biological target.

Identification of Key Interacting Residues and Motifs (e.g., hydrogen bonding, hydrophobic interactions)

The absence of molecular modeling research means there is no information on key amino acid residues or interaction motifs that might be involved in the binding of Benzamide, N-methyl-N-pentyl-3-phenoxy- to any protein target.

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

The relationship between the chemical structure of benzamide derivatives and their biological activity is a critical area of study for the development of new therapeutic agents. By systematically altering different parts of the molecule, researchers can deduce which functional groups are essential for activity and which can be modified to improve properties like potency and selectivity.

Impact of N-Substituent Modifications on Interactions

The substituents attached to the amide nitrogen play a crucial role in the molecule's interaction with its biological targets. For instance, in the context of dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, the N-benzylbenzamide scaffold has been identified as a key pharmacophore. acs.org The benzyl (B1604629) group on the amide nitrogen is capable of replacing the acidic headgroup commonly found in PPARγ agonists while maintaining full agonist properties. acs.org This highlights the significance of the N-substituent in establishing the necessary interactions within the receptor's binding pocket.

Systematic studies on N-benzylbenzamide derivatives have allowed for the development of detailed structure-activity relationships for both sEH and PPARγ, leading to the identification of potent dual modulators. acs.org

Role of the Phenoxy Moiety in Molecular Recognition

The phenoxy group is another critical component influencing the biological activity of benzamide derivatives. In a series of 2-phenoxybenzamides investigated for antiplasmodial activity, the nature and substitution of the phenoxy ring were found to be significant. mdpi.comresearchgate.net

Influence of Aromatic Ring Substitutions on Binding Properties

Substituents on the benzamide aromatic ring and any additional aromatic rings within the structure significantly modulate the binding properties of the molecule. The influence of a substituent on the reactivity and interaction of a benzene (B151609) ring is governed by a combination of inductive and resonance (conjugative) effects. libretexts.org

Electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can increase the electron density of the aromatic ring, enhancing its reactivity in electrophilic substitutions by approximately ten thousand-fold. libretexts.org Conversely, electron-withdrawing groups, like a nitro group, deactivate the ring, decreasing its reactivity by about a million-fold. libretexts.org Halogens, while possessing non-bonding electrons capable of resonance, exert a strong inductive electron-withdrawing effect that deactivates the ring. libretexts.org

In the case of 2-phenoxybenzamides with antiplasmodial activity, substitutions on the anilino part of the structure, as well as the size of these substituents, were found to strongly depend on the antiplasmodial activity and cytotoxicity. researchgate.net For example, para-substituted N-Boc and N-pivaloylpiperazinyl derivatives were found to be more active than their ortho-substituted counterparts. mdpi.com

Table 1: Impact of Aromatic Ring Substitutions on Antiplasmodial Activity of 2-Phenoxybenzamide (B1622244) Derivatives

| Compound Analogue | Substitution Pattern | PfNF54 IC50 (µM) | Selectivity Index (S.I.) | Reference |

|---|---|---|---|---|

| para-substituted | N-Boc and N-pivaloylpiperazinyl | More active | - | mdpi.com |

| ortho-substituted | N-Boc and N-pivaloylpiperazinyl | Less active | - | mdpi.com |

| para-substituted analogue 39 | - | 0.5795 | 171.8 | mdpi.com |

| ortho-analogues 19 and 56 | - | - | - | mdpi.com |

| 2-phenoxy analogue 55 | - | 4.662 | 19.27 | mdpi.com |

Note: A lower IC50 value indicates higher potency. The Selectivity Index (S.I.) is a ratio of cytotoxicity to antiplasmodial activity.

Development of Pharmacophore Models (if applicable)

Pharmacophore models are essential tools in drug discovery that define the essential spatial arrangement of features a molecule must possess to interact with a specific biological target. For N-benzylbenzamide derivatives, a merged sEH/PPARγ pharmacophore was developed. acs.org This model was crucial in guiding the synthesis and optimization of compounds that could simultaneously modulate both targets. The model indicated that a benzylamide moiety could effectively mimic the binding interactions of known acidic PPARγ agonists. acs.org

Mechanistic Biological Studies (in vitro, non-clinical models)

Understanding the mechanism through which a compound exerts its biological effects is fundamental. In vitro and non-clinical models provide a controlled environment to dissect these mechanisms at a cellular and molecular level.

Cellular Mechanism of Action (e.g., pathway modulation, specific protein interactions)

For the 2-phenoxybenzamide series with antiplasmodial activity, the precise molecular target within P. falciparum has not been definitively elucidated in the provided context. However, their activity is measured against the blood stages of the parasite, suggesting an interference with essential pathways for parasite survival and proliferation within red blood cells. researchgate.net One of the key processes in this stage is the catabolism of hemoglobin. researchgate.net

In the case of the dual sEH/PPARγ modulators, the mechanism is more defined. These compounds are designed to simultaneously inhibit soluble epoxide hydrolase and activate the peroxisome proliferator-activated receptor γ. acs.org The inhibition of sEH increases the levels of anti-inflammatory and vasodilatory epoxy-fatty acids, while the activation of PPARγ, a nuclear receptor, modulates the expression of genes involved in glucose and lipid metabolism. acs.org This dual action is being investigated as a potential therapeutic strategy for metabolic syndrome. acs.org

Table 2: List of Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| N-methyl-N-phenylbenzamide | Benzanilide, N-methyl-; N-Methyl-N-benzoylaniline; N-Methylbenzoylaniline; N-Phenyl-N-methylbenzamide; N-methylbenzanilide |

| N-Methylbenzamide | - |

| 4-Methyl-N-[3-(pentafluorophenoxy)phenyl]benzamide | - |

| N-benzylbenzamides | - |

| N-METHYL-3-NITRO-N-PHENYLBENZAMIDE | - |

Investigation of Selective Molecular Target Engagement

A thorough search of scientific databases, including patent literature and research articles, for data on the selective molecular target engagement of Benzamide, N-methyl-N-pentyl-3-phenoxy- did not yield any specific results. There are no publicly accessible studies that detail the binding affinities, enzymatic inhibition, or functional assays of this compound against any biological target.

Consequently, no data tables or detailed research findings on its molecular interactions can be provided.

While research exists for structurally related compounds, such as other phenoxybenzamides and various N-substituted benzamides, these studies focus on different substitution patterns and their corresponding different biological activities, such as antiplasmodial effects or kappa opioid receptor antagonism. However, a direct extrapolation of these findings to Benzamide, N-methyl-N-pentyl-3-phenoxy- would be scientifically unfounded without specific experimental data for the compound . For instance, studies on certain phenoxybenzamide analogues have explored their potential as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or their interaction with G-protein coupled receptors. Yet, no such investigation has been reported for the N-methyl-N-pentyl-3-phenoxy- variant.

Environmental Fate and Degradation Pathways Non Safety Focused

Photochemical Degradation in Aqueous and Atmospheric Environments

Information regarding the direct photochemical degradation of Benzamide (B126), N-methyl-N-pentyl-3-phenoxy- in aqueous and atmospheric environments is not extensively documented in scientific literature. However, the atmospheric chemistry of structurally related compounds, such as 3-methylfuran, has been studied, indicating that degradation can occur within hours due to reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. copernicus.org The phenoxy group within the target molecule suggests a potential for photo-oxidation reactions, which are known to be significant degradation pathways for many organic pollutants in the atmosphere. The energy from sunlight can lead to the formation of reactive oxygen species in water, which could initiate the breakdown of the benzamide structure. Further research is necessary to determine the specific reaction kinetics and byproducts of the photochemical degradation of Benzamide, N-methyl-N-pentyl-3-phenoxy-.

Biotransformation by Microbial Systems in Environmental Samples

The biotransformation of Benzamide, N-methyl-N-pentyl-3-phenoxy- by microbial communities in soil and water is a critical process in its environmental degradation. While specific studies on this compound are scarce, research on related molecules, particularly 3-phenoxybenzoic acid (3-PBA), a likely metabolite, offers significant insights. plos.orgnih.govrupahealth.com

Microbial degradation is a primary pathway for the dissipation of many synthetic compounds in the environment. nih.govfrontiersin.org For instance, various bacterial strains have been shown to degrade 3-PBA. A notable example is a Bacillus sp. strain DG-02, which was found to degrade 95.6% of a 50 mg/L concentration of 3-PBA within 72 hours in a mineral salt medium. plos.orgnih.gov The degradation process by this strain followed first-order kinetics, with the half-life of 3-PBA being significantly reduced in inoculated soil compared to non-inoculated controls. plos.orgnih.gov Similarly, Pseudomonas pseudoalcaligenes POB310 has demonstrated the ability to utilize 3-PBA as a growth substrate in soil, although its degradation was incomplete under certain conditions. nih.govelsevierpure.com

The N-methyl-N-pentyl side chain of the target compound is also susceptible to microbial action. N-demethylation is a known microbial transformation process carried out by various bacteria, including Streptomyces species. nih.gov Furthermore, the amide bond itself can be a target for microbial enzymes. Thermophilic amidase-producing bacteria, such as Bacillus smithii, have shown the capability to biotransform benzamide into other compounds. nih.gov The degradation of benzalkonium chloride, a compound with a quaternary ammonium (B1175870) structure, in soil has been shown to follow first-order kinetics, with half-lives dependent on soil properties. nih.gov This suggests that the N-alkylated structure of Benzamide, N-methyl-N-pentyl-3-phenoxy- could be similarly metabolized by soil microorganisms.

The degradation of D-cyphenothrin, a pyrethroid insecticide that shares the 3-phenoxybenzyl moiety, by Staphylococcus succinus HLJ-10 involves the cleavage of the carboxylester linkage and the diaryl bond, leading to the formation of several intermediates. mdpi.com This provides a model for the potential breakdown of the ether linkage in Benzamide, N-methyl-N-pentyl-3-phenoxy-.

Table 1: Microbial Degradation of 3-Phenoxybenzoic Acid (3-PBA) by Bacillus sp. DG-02

| Initial 3-PBA Concentration (mg/L) | Degradation Rate after 72h (%) |

|---|---|

| 25 | 100 |

| 50 | 100 |

| 100 | 100 |

| 200 | 91.7 |

| 300 | 78.1 |

| 400 | 70.0 |

| 500 | 50.5 |

Data sourced from Chen et al. (2012) nih.gov

Chemical Stability and Hydrolysis in Environmental Contexts

The chemical stability of Benzamide, N-methyl-N-pentyl-3-phenoxy- in the environment is largely governed by its susceptibility to hydrolysis. The amide linkage in the molecule can undergo hydrolysis, breaking the bond between the carbonyl group and the nitrogen atom. This reaction can be influenced by pH, temperature, and the presence of catalysts.

Studies on the alkaline hydrolysis of related compounds like N-methylcarbamates show that they can be readily hydrolyzed to form methylamine (B109427) and the corresponding phenols. researchgate.net The hydrolysis of N,N-dimethylbenzamide has also been investigated, providing insights into the reactivity of the amide bond in substituted benzamides. osti.gov The hydrolysis of substituted N-trimethylammoniobenzamides in acidic conditions has been shown to follow first-order kinetics, with the rate being dependent on the acidity of the solution. rsc.org

While specific hydrolysis data for Benzamide, N-methyl-N-pentyl-3-phenoxy- is not available, the stability of the structurally similar phenoxybenzamine (B1677643) has been studied in various vehicles. nih.gov These studies, although conducted in a pharmaceutical context, can provide some indication of the compound's general stability. The rate of hydrolysis is expected to be pH-dependent, with increased rates under both acidic and alkaline conditions compared to neutral pH.

Analysis of Degradation Products and Proposed Pathways

The degradation of Benzamide, N-methyl-N-pentyl-3-phenoxy- is expected to proceed through several key pathways, primarily involving the cleavage of the ether and amide bonds. Based on the degradation of related compounds, a plausible pathway can be proposed.

The initial step in the microbial degradation is likely the hydrolysis of the amide bond, yielding 3-phenoxybenzoic acid and N-methyl-N-pentylamine. Subsequently, 3-phenoxybenzoic acid can be further degraded by microorganisms. The degradation of 3-PBA by Bacillus sp. DG-02 was found to produce several metabolites, including 3-(2-methoxyphenoxy) benzoic acid, protocatechuate, phenol (B47542), and 3,4-dihydroxy phenol. plos.orgnih.gov This suggests a pathway involving hydroxylation and cleavage of the ether bond.

The degradation of pyrethroid insecticides, which also contain the 3-phenoxybenzyl group, provides further clues. The biotransformation of D-cyphenothrin leads to intermediates such as 3-phenoxybenzaldehyde (B142659) and various cyclopropane (B1198618) derivatives, indicating the breakdown of the ester linkage and subsequent oxidation. mdpi.com

Therefore, a proposed degradation pathway for Benzamide, N-methyl-N-pentyl-3-phenoxy- would involve:

Amide hydrolysis: Formation of 3-phenoxybenzoic acid and N-methyl-N-pentylamine.

Ether cleavage: Breakdown of the 3-phenoxybenzoic acid into phenol and benzoic acid derivatives.

Hydroxylation: Introduction of hydroxyl groups onto the aromatic rings, increasing water solubility and susceptibility to further degradation.

Ring opening: Subsequent cleavage of the aromatic rings, leading to smaller, more readily biodegradable organic acids.

The N-methyl-N-pentylamine portion would likely undergo dealkylation and oxidation, eventually being mineralized to carbon dioxide, water, and inorganic nitrogen.

Table 2: Identified Degradation Products of 3-Phenoxybenzoic Acid by Bacillus sp. DG-02

| Metabolite | Retention Time (min) |

|---|---|

| 3-PBA | 17.622 |

| 3-(2-methoxyphenoxy) benzoic acid | 15.903 |

| Protocatechuate | 19.426 |

| Phenol | 3.718 |

| 3,4-dihydroxy phenol | 11.039 |

Data sourced from Chen et al. (2012) plos.org

Potential Applications in Non Biological/non Clinical Fields

Applications in Materials Science (e.g., polymers, functional materials)

Substituted benzamides are recognized for their potential to be incorporated into advanced polymers and functional materials. The presence of the aromatic rings in Benzamide (B126), N-methyl-N-pentyl-3-phenoxy- can enhance thermal stability and mechanical strength of a polymer backbone. The N-methyl-N-pentyl group introduces a degree of flexibility and can influence the solubility of the resulting polymer in organic solvents.

Furthermore, the phenoxy group can participate in π-π stacking interactions, which can be exploited in the design of materials with specific electronic or optical properties. It is conceivable that this compound could serve as a monomer or an additive in the synthesis of high-performance polymers such as polyamides or polyimides, where thermal resistance and dimensional stability are crucial. The N-substituted benzamide structure, in a broader sense, is valued for its ability to improve physical properties like flexibility and chemical resistance in resins used in the automotive and aerospace industries.

Role in Catalysis or As Ligands in Catalytic Systems

While direct evidence of Benzamide, N-methyl-N-pentyl-3-phenoxy- in catalysis is not documented, its molecular architecture suggests potential as a ligand in catalytic systems. The nitrogen and oxygen atoms of the amide group possess lone pairs of electrons that could coordinate with a metal center. The steric and electronic properties of the ligand, influenced by the N-pentyl and 3-phenoxy groups, could be tuned to control the activity and selectivity of a catalytic reaction.

For instance, N-substituted benzamide derivatives can be involved in directing ortho-lithiation, which is a powerful tool in organic synthesis. This suggests that under specific conditions, Benzamide, N-methyl-N-pentyl-3-phenoxy- could act as a directing group to facilitate functionalization at specific positions on its aromatic rings, which is a principle applicable in catalytic synthesis.

Use as Chemical Probes or Reagents in Analytical Chemistry

The structural motifs within Benzamide, N-methyl-N-pentyl-3-phenoxy- make it a candidate for development as a chemical probe or analytical reagent. Substituted benzamides have been synthesized and evaluated for their ability to bind to specific biological receptors. nih.gov This principle of selective binding can be adapted for analytical purposes, such as in the development of sensors or as probes in binding assays. The lipophilic nature of the pentyl and phenoxy groups could be advantageous for probes designed to interact with nonpolar environments.

Moreover, the benzamide structure is a common feature in various analytical reagents. sigmaaldrich.com Depending on its reactivity and spectroscopic properties, Benzamide, N-methyl-N-pentyl-3-phenoxy- could potentially be modified to act as a chromogenic or fluorogenic reagent for the detection of specific analytes. The development of such reagents often relies on the predictable chemical behavior of a core scaffold like benzamide. rjptonline.org

Applications in Agrochemicals (excluding direct toxicity/safety profiles)

The field of agrochemicals represents a significant area of potential application for Benzamide, N-methyl-N-pentyl-3-phenoxy-. A substantial body of research exists on the use of substituted benzamides as active ingredients in pesticides. These compounds can function as insecticides, fungicides, or herbicides.

The mode of action often involves the inhibition of specific enzymes or disruption of biological processes in the target pest. For example, novel benzamide derivatives have been designed as insect growth regulators, which interfere with the developmental stages of insects. researchgate.net Research has shown that modifying the substituents on the benzamide core can lead to compounds with high efficacy against specific pests, such as the white mango scale insect. researchgate.net

Similarly, various benzamide compounds have demonstrated significant fungicidal activity. nih.govmdpi.com The structural features of Benzamide, N-methyl-N-pentyl-3-phenoxy- are consistent with those of other benzamide-based agrochemicals that have been successfully commercialized. The phenoxy group, in particular, is a common moiety in a class of herbicides known for mimicking plant growth hormones. Therefore, it is plausible that this compound could be investigated for its potential herbicidal, insecticidal, or fungicidal properties.

Below is a table summarizing the potential agrochemical activities of substituted benzamides based on existing research, which could inform the investigation of Benzamide, N-methyl-N-pentyl-3-phenoxy-.

| Potential Agrochemical Application | Observed Activity in Structurally Related Benzamides | Relevant Research Findings |

| Insecticide | Effective as insect growth regulators and larvicides. researchgate.netnih.gov | Novel N,N'-substituted benzamide derivatives have shown effectiveness against the white mango scale insect. researchgate.net Benzamides with pyridine-linked 1,2,4-oxadiazole (B8745197) showed 100% larvicidal activity against mosquito larvae at 10 mg/L. nih.gov |

| Fungicide | Broad-spectrum fungicidal activity against various plant pathogens. nih.govmdpi.com | Benzamides substituted with pyridine-linked 1,2,4-oxadiazole exhibited good fungicidal activities against eight tested fungi. nih.gov |

| Herbicide | Potential to act as herbicides, with some phenoxy compounds mimicking plant growth regulators. | Certain benzamide compounds have been investigated for their herbicidal properties. google.com |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of N-substituted benzamides is a cornerstone of organic chemistry, yet opportunities for improvement remain, particularly for complex tertiary amides like Benzamide (B126), N-methyl-N-pentyl-3-phenoxy-. Future research should focus on developing more efficient, sustainable, and atom-economical synthetic routes.

Current methods often rely on the acylation of a corresponding secondary amine with 3-phenoxybenzoyl chloride. While effective, this can involve multiple steps and the use of hazardous reagents like thionyl chloride to prepare the acid chloride. researchgate.net Future methodologies could explore:

Palladium-Catalyzed Reactions : Innovative strategies such as palladium-catalyzed hydroarylation or cross-coupling reactions could provide more direct and efficient pathways to N-substituted benzamide derivatives. acs.org These methods may offer higher yields and broader functional group tolerance under milder conditions.

Biocatalytic Amide Bond Formation : The use of enzymes, such as immobilized lipases (e.g., Candida antarctica lipase (B570770) B - CalB), presents a green alternative for amide bond formation. rsc.org This approach avoids harsh chemicals, proceeds under mild conditions, and can offer high selectivity, significantly improving the environmental profile of the synthesis. rsc.org A key challenge is the low solubility of some starting materials in organic solvents, which can be addressed by optimizing reaction media. rsc.org

Flow Chemistry : Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting the synthesis of Benzamide, N-methyl-N-pentyl-3-phenoxy- to a flow system could streamline its production.

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Traditional Acyl Chloride Method | Well-established, reliable | Use of hazardous reagents (e.g., SOCl₂), potential for waste generation |

| Palladium-Catalyzed Coupling | High efficiency, mild conditions, functional group tolerance acs.org | Catalyst cost and removal, optimization of ligands and conditions |

| Enzymatic Synthesis | Green and sustainable, high selectivity, avoids racemization rsc.org | Enzyme stability, substrate scope, solvent optimization |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction | Initial setup cost, potential for clogging, process optimization |

Advanced Spectroscopic Characterization to Probe Dynamic Behavior

The structural complexity of tertiary amides like Benzamide, N-methyl-N-pentyl-3-phenoxy- gives rise to interesting dynamic behaviors that can be probed with advanced spectroscopic techniques. Due to the partial double-bond character of the C–N amide bond, rotation is hindered, which can lead to the existence of conformational isomers, or rotamers. sapub.orgmdpi.com

Future research should employ a suite of advanced spectroscopic methods:

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) : This is a powerful tool for studying dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals from the two rotamers, allowing for the calculation of the rotational energy barrier around the amide bond. sapub.org For Benzamide, N-methyl-N-pentyl-3-phenoxy-, the signals for the N-methyl and N-pentyl groups would be particularly sensitive to this effect.

Two-Dimensional NMR (2D-NMR) : Techniques such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals, especially when multiple aromatic and aliphatic signals overlap. These experiments can confirm the connectivity within the molecule and help differentiate between the distinct signals of each rotamer. researchgate.net

Infrared (IR) Spectroscopy : While the carbonyl (C=O) stretch of tertiary amides is readily observable (typically 1630–1680 cm⁻¹), it is often not unique enough for definitive identification on its own. spectroscopyonline.com Advanced techniques like two-dimensional infrared correlation spectroscopy (2D-IR) could potentially resolve subtle structural changes and intermolecular interactions that are not apparent in a standard IR spectrum.

| Proton Group | Rotamer A (δ, ppm) | Rotamer B (δ, ppm) | Comment |

|---|---|---|---|

| N-CH₃ | 3.15 (s) | 2.95 (s) | Distinct singlets due to different chemical environments. |

| N-CH₂- | 3.50 (t) | 3.30 (t) | Signals for the methylene (B1212753) group adjacent to the nitrogen are expected to be different. |

| Aromatic Protons | 7.00-7.50 (m) | 7.00-7.50 (m) | Complex overlapping multiplets, potentially showing slight shifts between rotamers. |

| Terminal -CH₃ (Pentyl) | 0.90 (t) | 0.88 (t) | Minimal difference expected as it is far from the amide bond. |

Integrated Computational-Experimental Approaches for Deeper Mechanistic Insights

Combining experimental data with computational modeling provides a synergistic approach to understanding the structure, properties, and reactivity of molecules. nih.gov For Benzamide, N-methyl-N-pentyl-3-phenoxy-, this integrated strategy can offer profound insights.

Density Functional Theory (DFT) : DFT calculations can be used to predict minimum energy conformations, rotational barriers, and spectroscopic properties (NMR, IR). acs.org Comparing these calculated values with experimental data serves to validate the computational model and provide a more detailed interpretation of the experimental results.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the molecule over time, providing a visual and quantitative understanding of the conformational flexibility of the N-pentyl chain and the rotational dynamics of the phenoxy group.

Quantitative Structure-Activity Relationship (QSAR) : By developing 3D-QSAR models, researchers can identify the key structural features required for a specific biological activity. nih.govnih.gov This computational approach can guide the synthesis of new, more potent derivatives.

| Parameter | Experimental Method | Computational Method | Synergistic Insight |

|---|---|---|---|

| Amide Rotational Barrier | Variable Temperature NMR | DFT Calculations | Validation of theoretical models and detailed understanding of electronic and steric effects. |

| Vibrational Frequencies | IR & Raman Spectroscopy | DFT Calculations | Accurate assignment of complex spectral bands. |

| Biological Activity | In vitro assays | 3D-QSAR, Molecular Docking | Rational design of new analogues with improved potency. nih.gov |

Exploration of New Molecular Interaction Profiles in Specific Biological Systems

Benzamide derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors for enzymes like histone deacetylases (HDACs) or as activators for proteins like glucokinase. nih.govnih.gov The specific combination of a 3-phenoxy group with N-methyl and N-pentyl substituents in Benzamide, N-methyl-N-pentyl-3-phenoxy- suggests it may have a unique molecular interaction profile.

Future research should focus on:

Target Identification : Employing virtual screening and molecular docking studies to identify potential biological targets. nih.gov The compound's structure could be docked against libraries of proteins to predict binding affinities and modes of interaction.

Pharmacophore Analysis : Developing a pharmacophore model based on the compound's structure to understand the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. nih.gov This can help in screening databases for other compounds with similar potential activities.

In Vitro Validation : Promising results from computational studies must be validated through experimental in vitro assays, such as enzyme inhibition assays or cell-based proliferation assays, to confirm the predicted biological activity. nih.govnih.gov

| Protein Target Class | Example Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Kinase | Tyrosine Kinase | -8.5 | π-π stacking with phenoxy ring; hydrophobic interactions with pentyl chain. |

| Deacetylase | HDAC2 | -7.9 | Coordination of amide carbonyl to zinc ion; interaction with aromatic residues. nih.gov |

| Nuclear Receptor | Peroxisome Proliferator-Activated Receptor (PPAR) | -9.2 | Extensive hydrophobic contacts within the ligand-binding pocket. |

Investigation of Environmental Impact and Green Chemistry Approaches

Modern chemical research places a strong emphasis on sustainability and environmental stewardship. wjarr.com A comprehensive understanding of Benzamide, N-methyl-N-pentyl-3-phenoxy- requires an evaluation of its lifecycle and the application of green chemistry principles.

Unexplored avenues include:

Toxicity and Biodegradability Assessment : It is crucial to assess the potential human and ecotoxicity of the compound and its synthetic intermediates. rsc.org Studies on its biodegradability and persistence in the environment are needed to understand its long-term environmental impact.

Green Solvent Selection : Research into replacing traditional volatile organic compounds (VOCs) in the synthesis with greener alternatives like water, supercritical CO₂, or bio-based solvents can drastically reduce the environmental footprint. wjarr.com

Lifecycle Assessment (LCA) : A full LCA would evaluate the environmental impact of the compound from the sourcing of raw materials through synthesis, use, and final disposal. This holistic view helps identify hotspots where sustainability can be improved. The principles of green chemistry, such as waste prevention and designing for degradation, should guide this assessment. wisdomlib.org

| Green Chemistry Principle | Application to Synthesis of Benzamide, N-methyl-N-pentyl-3-phenoxy- |

|---|---|

| Prevention | Optimize reaction to maximize yield and minimize by-product formation. wisdomlib.org |

| Atom Economy | Favor addition reactions over substitution reactions to incorporate more reactant atoms into the final product. |

| Safer Solvents & Auxiliaries | Replace solvents like dichloromethane (B109758) or toluene (B28343) with greener alternatives like 2-methyltetrahydrofuran (B130290) or water. wjarr.com |

| Use of Renewable Feedstocks | Explore routes that derive starting materials like 3-phenoxybenzoic acid from bio-based sources. |

| Catalysis | Utilize highly selective catalysts (e.g., enzymes, organocatalysts) over stoichiometric reagents. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzamide, N-methyl-N-pentyl-3-phenoxy- |

| 3-Phenoxybenzoyl chloride |

| Thionyl chloride |

| 3-Phenoxybenzoic acid |

| 2-methyltetrahydrofuran |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.